molecular formula C10H10BrNO B1287155 1-(3-Bromophenyl)cyclopropane-1-carboxamide CAS No. 597563-13-8

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Cat. No.: B1287155
CAS No.: 597563-13-8
M. Wt: 240.1 g/mol
InChI Key: ZYCUXFZMAUTWTI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Methylphenyl)cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

Biological Activity

Overview

1-(3-Bromophenyl)cyclopropane-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 597563-13-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide. This reaction is often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of phenylcyclopropane carboxamides showed effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of human leukemia cell lines, such as U937 cells, without exhibiting significant cytotoxicity towards normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Kinase Inhibition

Recent studies have explored the inhibitory effects of this compound on various kinases. For instance, it was found to inhibit GSK-3β (glycogen synthase kinase 3 beta), which plays a role in numerous cellular processes including cell survival and proliferation . The IC50 values for related compounds ranged from 10 to 1314 nM, indicating a promising potential for therapeutic applications in diseases where GSK-3β is implicated .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The precise mechanisms remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with signal transduction processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
1-(3-Chlorophenyl)cyclopropane-1-carboxamideSimilar structure with chlorineModerate anticancer activity
1-(3-Fluorophenyl)cyclopropane-1-carboxamideSimilar structure with fluorineEnhanced kinase inhibition
1-(3-Methylphenyl)cyclopropane-1-carboxamideSimilar structure with methylReduced antimicrobial activity

The presence of bromine in this compound appears to enhance its reactivity and biological interactions compared to its chlorinated and fluorinated counterparts .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in MDPI reported that derivatives of cyclopropanecarboxamides exhibited distinct anti-inflammatory and anti-depressive activities alongside their anticancer properties .
  • Another investigation focused on the binding affinity of this compound with various biological targets, emphasizing its role as a lead compound for further drug development .

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUXFZMAUTWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610416
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-13-8
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium carbonate (7.97 g 83.0 mmol) was added to a suspension of 1-(3-bromophenyl)cyclopropylacetic acid (2.00 g, 8.30 mmol), HOBt (1.68 g, 12.4 mmol) and EDCl.HCl (2.39 g, 12.4 mmol) in Et3N (5 mL) and DMF (25 mL) and the mixture was stirred at room temperature overnight. EtOAc (150 mL) was added and the organic layer was washed with sat. NaHCO3 solution (100 mL), 0.5 M citric acid solution (3×100 mL), water (100 mL), brine (50 mL) and dried (Na2SO4). The volatiles were removed in vacuo to yield the title compound A58 as a white solid (1.78 g, 89%). LCMS-A: rt 5.807 min; m/z 241 [M+H]+.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

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